3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N4O2S. The structure features a pyrazole ring, a diazepane moiety, and a benzonitrile group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the sulfonyl and diazepane groups. A common synthetic route involves:
- Formation of the Pyrazole : Using hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation : Introducing the sulfonyl group through sulfonation reactions.
- Diazepane Formation : Cyclization to create the diazepane structure.
- Final Coupling : Attaching the benzonitrile component.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives containing the 3,5-dimethyl-1H-pyrazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus .
Anticancer Properties
Research has demonstrated that compounds with similar structures possess anticancer properties. For example, certain pyrazole derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. In vitro studies showed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .
Study on Antibacterial Activity
A study published in 2010 synthesized a series of pyrazole derivatives and evaluated their antibacterial properties. The results indicated that specific compounds exhibited strong activity against gram-positive and gram-negative bacteria, suggesting potential for development as new antibacterial agents .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer potential of pyrazole derivatives. The study assessed various analogs for their cytotoxic effects on human cancer cell lines. Compounds similar to this compound were found to significantly reduce cell viability and promote apoptosis .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-13-17(14(2)21-20-13)27(25,26)23-8-4-7-22(9-10-23)18(24)16-6-3-5-15(11-16)12-19/h3,5-6,11H,4,7-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBIDQKFAKXWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.